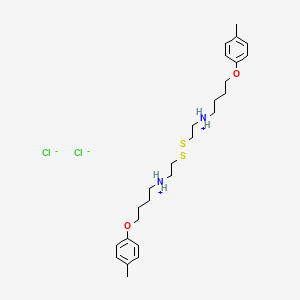
N,N'-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a disulfide linkage and p-tolyloxybutylamine groups, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride typically involves the reaction of p-tolyloxybutylamine with dithiodiethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include p-tolyloxybutylamine, dithiodiethylene, and hydrochloric acid. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide linkage in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The p-tolyloxybutylamine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride involves its interaction with various molecular targets. The disulfide linkage in the compound can undergo redox reactions, influencing cellular redox states and signaling pathways. The p-tolyloxybutylamine groups can interact with proteins and other biomolecules, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride: A compound with similar redox properties but different structural features.
N,N-Dimethyl-p-phenylenediamine dihydrochloride: Another related compound with distinct chemical behavior.
Uniqueness
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride is unique due to its disulfide linkage and p-tolyloxybutylamine groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
38920-76-2 |
|---|---|
Formule moléculaire |
C26H42Cl2N2O2S2 |
Poids moléculaire |
549.7 g/mol |
Nom IUPAC |
4-(4-methylphenoxy)butyl-[2-[2-[4-(4-methylphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C26H40N2O2S2.2ClH/c1-23-7-11-25(12-8-23)29-19-5-3-15-27-17-21-31-32-22-18-28-16-4-6-20-30-26-13-9-24(2)10-14-26;;/h7-14,27-28H,3-6,15-22H2,1-2H3;2*1H |
Clé InChI |
DMRHWOYWGUPEKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCCC[NH2+]CCSSCC[NH2+]CCCCOC2=CC=C(C=C2)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


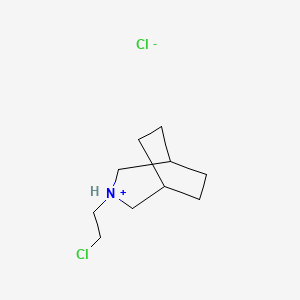
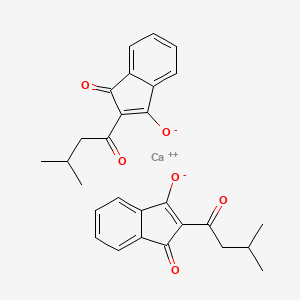
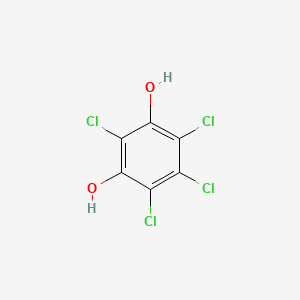


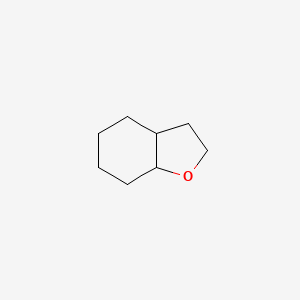

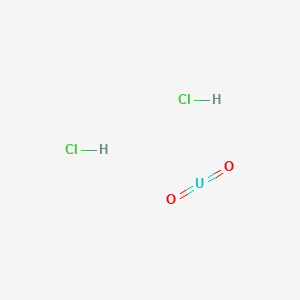
![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
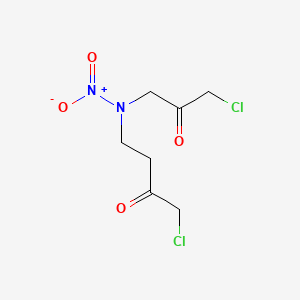
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)
![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
